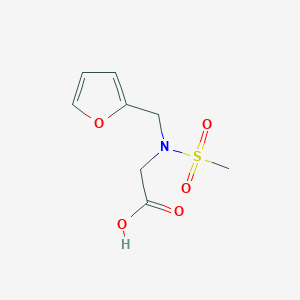

N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine, also known as FSG, is a chemical compound that has been studied for its potential use in treating various diseases. FSG is a glycine derivative that has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Novel Routes to Pyrroles and Substituted Methyl Pyrrol-1-ylacetates

Friedrich, Wächtler, and Meijere (2002) have extended the scope of known furan synthesis by demonstrating a novel route to 1,2,4-trisubstituted pyrroles. Utilizing 2-(acylmethylene)propanediol diacetates, which readily cyclize under acidic conditions to give furans, they reacted with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles. Specifically, when glycine methyl ester was used as the amine, they obtained substituted methyl pyrrol-1-ylacetates with moderate to good yields, showing a versatile approach to synthesizing complex pyrrole derivatives from furan precursors (Friedrich, Wächtler, & Meijere, 2002).

Glycine Transporter-1 Inhibition for Therapeutic Applications

Cioffi et al. (2016) disclosed the discovery of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1). This research highlights the structure-activity relationship exploration of this series, focusing on the optimization of the sulfonamide and benzamide appendages of the scaffold. Their efforts led to the identification of compounds with excellent in vitro GlyT-1 potency and selectivity, favorable pharmacological profiles, and significant in vivo activity in both rodent and nonhuman primate models. This work underscores the potential of manipulating glycine transport mechanisms for therapeutic benefits, particularly in the context of neurotransmission and psychiatric disorders (Cioffi et al., 2016).

Maillard Reaction Dynamics and Furan Formation

Nie et al. (2013) investigated the effect of pH, temperature, and heating time on the formation of furan in sugar–glycine model systems. Their research provides insights into how different processing conditions affect the levels of furan, a potential carcinogen, in food. The study found that furan formation from sugar–glycine systems can be attributed to specific sugar types, pH, temperature, and heating time, offering a scientific basis for optimizing food processing techniques to minimize furan levels (Nie et al., 2013).

Propiedades

IUPAC Name |

2-[furan-2-ylmethyl(methylsulfonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-15(12,13)9(6-8(10)11)5-7-3-2-4-14-7/h2-4H,5-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQHFFBOLQAAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CO1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2583343.png)

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride](/img/structure/B2583346.png)

![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)

![N-(4-methylbenzyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2583350.png)

![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)

![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)